(2S)-2-(2,6-Difluorophenyl)propan-1-amine
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Overview
Description
(2S)-2-(2,6-Difluorophenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center at the second carbon, making it optically active. The presence of two fluorine atoms on the phenyl ring can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,6-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amine group through reductive amination. This involves the use of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, followed by efficient chiral resolution techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(2S)-2-(2,6-Difluorophenyl)propan-1-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the activity of amines in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(2,6-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Phenylpropan-1-amine: Lacks fluorine substitution, resulting in different chemical and biological properties.
(2S)-2-(2,4-Difluorophenyl)propan-1-amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.
(2S)-2-(2,6-Dichlorophenyl)propan-1-amine: Chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
The unique feature of (2S)-2-(2,6-Difluorophenyl)propan-1-amine is the presence of fluorine atoms at the 2 and 6 positions of the phenyl ring. This substitution pattern can significantly influence its chemical reactivity, stability, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-(2,6-difluorophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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